Dicarbonylrhodium(I) 2,4-pentanedionate

Description

BenchChem offers high-quality Dicarbonylrhodium(I) 2,4-pentanedionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicarbonylrhodium(I) 2,4-pentanedionate including the price, delivery time, and more detailed information at info@benchchem.com.

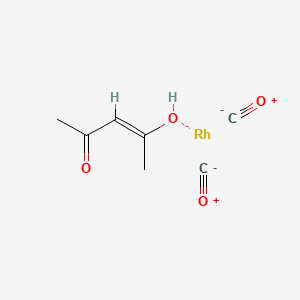

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8O4Rh |

|---|---|

Molecular Weight |

259.04 g/mol |

IUPAC Name |

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;rhodium |

InChI |

InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |

InChI Key |

GGRQQHADVSXBQN-FHJHGPAASA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh] |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis of Dicarbonyl(2,4-pentanedionato)rhodium(I)

Executive Summary

Dicarbonyl(2,4-pentanedionato)rhodium(I), commonly denoted as Rh(acac)(CO)₂, is a pivotal precursor in homogeneous catalysis (hydroformylation, hydrosilylation) and materials science (MOCVD of rhodium thin films). Its utility stems from the lability of the carbonyl ligands and the stability conferred by the bidentate acetylacetonate ligand.

This guide details the Varshavsky-Cherkasova Protocol , a robust method utilizing

Chemical Context & Mechanism[1][2][3][4]

The Reaction Pathway (DMF Route)

The synthesis exploits the thermal decomposition of DMF and the redox potential of Rh(III).

-

Reduction & Carbonylation: Rhodium(III) chloride is reduced to Rh(I) by DMF. Under reflux, DMF decomposes to dimethylamine (

) and carbon monoxide (CO). -

Ligand Exchange: The generated CO coordinates to the reduced metal center.

-

Base Generation: The byproduct, dimethylamine, acts as an in situ base, deprotonating the acetylacetone (Hacac) to generate the acetylacetonate anion (

), which then chelates the rhodium.

Net Equation:

Structural Properties[5]

-

Geometry: Square planar (

symmetry approximation). -

Stacking: In the solid state, molecules stack in a linear chain via Rh-Rh interactions (

Å), causing dichroism (green/red reflectance) distinct from its yellow solution color.

Pre-Synthesis Considerations

Safety Matrix

| Hazard Category | Specific Risk | Mitigation Strategy |

| Toxic Gas | CO is generated in situ. | Perform strictly in a high-efficiency fume hood. |

| Heavy Metal | Rh salts are sensitizers/toxic. | Double-glove (Nitrile); use dedicated waste containers. |

| Thermal | DMF Reflux ( | Ensure secure ground-glass joints; use a blast shield. |

Reagent Quality

-

Rhodium(III) Chloride Hydrate: Commercial sources vary in water content (

Rh by weight). Calculate stoichiometry based on Rh content, not molecular weight of an ideal trihydrate. -

DMF: Anhydrous grade is not required, but it must be free of amine impurities prior to heating.

-

Acetylacetone: Distill if the liquid is significantly yellowed (polymerization).

Experimental Protocol: The Varshavsky-Cherkasova Method

This method is preferred for its operational simplicity and avoidance of CO gas tanks.

Materials

- (Contains ~1.0 g Rh metal)

-

Acetylacetone (Hacac): 5.0 mL (Excess)

- -Dimethylformamide (DMF): 20 mL

-

Solvents: Methanol, Diethyl Ether, Benzene (or Toluene)

Step-by-Step Procedure

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add

(equivalent to ~2.5 mmol Rh) and 20 mL DMF. Stir to dissolve (dark red solution). -

Ligand Addition: Add 5.0 mL Acetylacetone.

-

Reaction:

-

Heat the mixture to vigorous reflux (

C). -

Observation: The solution will darken, then gradually turn to a dark brown/opaque color.

-

Endpoint: Reflux for exactly 30-45 minutes . Critical: Do not overheat (>1 hr), or metallic Rh (rhodium black) will precipitate, destroying the yield.

-

-

Filtration (Hot): If any black precipitate (Rh metal) is visible, filter the hot solution rapidly through a coarse glass frit or Celite pad.

-

Precipitation:

-

Cool the filtrate to room temperature.[1]

-

Dilute with 20 mL of Methanol.

-

Pour the mixture into 100 mL of cold water/ice mixture.

-

Result: Greenish-yellow microcrystals will precipitate immediately.

-

-

Isolation:

-

Filter the solid using a Buchner funnel.

-

Wash with Water (

mL) to remove DMF and ammonium salts. -

Wash with Methanol (

mL) to remove excess Hacac. -

Wash with Diethyl Ether (

mL) to dry.

-

-

Drying: Air dry under suction for 15 minutes.

Purification (Sublimation)

While recrystallization from benzene/hexane is possible, sublimation yields the highest purity (MOCVD grade).

-

Apparatus: Cold-finger sublimator.

-

Conditions:

C at -

Yield: Typical isolated yield is 85-90%.

Alternative Route: From (Wilkinson Method)

Use this if you already have the carbonyl dimer.

-

Dissolve

(1.0 g) in Benzene (30 mL). -

Add Acetylacetone (1.0 mL).

-

Add Barium Carbonate (

, 2.0 g) as a base scavenger. -

Stir at room temperature for 4 hours.

-

Filter off the barium salts.

-

Evaporate the solvent to yield the crude product.

Process Visualization

The following diagram illustrates the decision logic and workflow for the Varshavsky (DMF) method.

Figure 1: Workflow for the DMF-mediated synthesis of Rh(acac)(CO)₂.

Characterization & Validation

Upon isolation, the product must be validated against the following standard data.

Quantitative Data Table

| Parameter | Specification | Notes |

| Appearance | Dicroic Green/Red Needles | Yellow/Orange in solution. |

| Melting Point | 154–156 °C | Decomposes if heated significantly higher. |

| IR ( | 2084 cm⁻¹ (vs), 2015 cm⁻¹ (s) | Measured in Hexane. Distinctive doublet. |

| ¹H NMR | In | |

| Solubility | Soluble: Benzene, Acetone, DCM | Insoluble: Water, Aliphatic alcohols (cold). |

Interpretation of IR Spectrum

The Infrared spectrum is the fastest diagnostic tool.

-

2084 cm⁻¹: Symmetric C≡O stretch.

-

2015 cm⁻¹: Asymmetric C≡O stretch.

-

Absence of 1700-1750 cm⁻¹: Confirms complete deprotonation and coordination of the acetylacetone (no free ketone).

Troubleshooting

Problem: Low Yield / Black Tar

-

Cause: Overheating or refluxing too long (>1 hour). The Rh(I) species is thermally sensitive and will disproportionate to Rh(0) metal.

-

Fix: Strictly monitor the reflux time. Stop when the solution turns opaque brown.

Problem: Product is Sticky/Oily

-

Cause: Residual DMF or Hacac.

-

Fix: Ensure the water wash is thorough. If oil persists, dissolve in minimum benzene and precipitate with hexane.

References

-

Varshavsky Method (DMF Route): Varshavsky, Y. S.; Cherkasova, T. G. "Dicarbonyl(acetylacetonato)rhodium(I)." Russian Journal of Inorganic Chemistry, 1967 , 12, 899.

-

Wilkinson Method (Classical): Bonati, F.; Wilkinson, G. "Dicarbonyl-β-diketonato- and Related Complexes of Rhodium(I)." Journal of the Chemical Society, 1964 , 3156–3160.

-

IR Characterization: "Infrared Spectra of Chemisorbed CO on Rh." DTIC Technical Report, Page 14.

-

Organic Syntheses Protocol (Related Rhodium Precursors): Organic Syntheses, Coll. Vol. 8, p.597 (1993).

Sources

Spectroscopic data (NMR, IR, MS) of Dicarbonylrhodium(I) 2,4-pentanedionate

An In-Depth Technical Guide to the Spectroscopic Characterization of Dicarbonylrhodium(I) 2,4-pentanedionate

Introduction: The Molecular Blueprint of a Versatile Catalyst Precursor

Dicarbonylrhodium(I) 2,4-pentanedionate, often abbreviated as Rh(CO)₂(acac), is a cornerstone organometallic complex with significant applications in catalysis.[1][2][3] Its utility as a precursor for a multitude of catalytic transformations, including hydroformylation, carbonylation, and silylcarbocyclization, necessitates a profound understanding of its structural and electronic properties.[2][3][4] The compound itself is a yellow to orange crystalline solid, soluble in many common organic solvents.[5] This guide provides a comprehensive analysis of the key spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to elucidate and confirm the identity, purity, and structural nuances of Rh(CO)₂(acac). For researchers in catalysis and drug development, a mastery of this data is fundamental to ensuring the integrity of starting materials and understanding downstream reaction mechanisms.

The molecule adopts a square planar geometry around the central rhodium(I) ion, coordinated by a bidentate acetylacetonate (acac) ligand and two carbonyl (CO) ligands.[6][7] While an isolated molecule possesses C₂ᵥ symmetry, this can be perturbed by intermolecular interactions in the solid state, a subtlety revealed by advanced spectroscopic methods.[6][8][9]

Infrared (IR) Spectroscopy: Probing the Metal-Ligand Bonds

Infrared spectroscopy is an exceptionally powerful tool for characterizing metal carbonyl complexes. The position and intensity of the C≡O stretching vibrations are highly sensitive to the electronic environment of the metal center and the overall molecular geometry.

Causality Behind the Spectrum

In Rh(CO)₂(acac), the two CO ligands give rise to two distinct IR absorption bands in the carbonyl stretching region (typically 2150-1950 cm⁻¹).[10] This is a direct consequence of vibrational coupling. The two individual C≡O bond vibrations can occur either in-phase (symmetric stretch, νₛ) or out-of-phase (asymmetric stretch, νₐₛ). Both modes result in a change in the molecular dipole moment and are therefore IR-active. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.[11][12] The energies of these bands provide insight into the degree of π-backbonding from the rhodium d-orbitals to the π* antibonding orbitals of the CO ligands. Stronger backbonding weakens the C≡O bond, lowering its stretching frequency.

The acetylacetonate ligand also exhibits characteristic vibrations, notably the C=O and C=C stretching modes, which are often coupled and appear in the 1600-1500 cm⁻¹ region.

Quantitative Data Summary: IR Absorption Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric CO Stretch (νₐₛ) | 2080 - 2110 | Strong |

| Symmetric CO Stretch (νₛ) | 2000 - 2045 | Strong |

| Acetylacetonate (C=O / C=C) Coupled Stretches | 1520 - 1600 | Strong |

| Note: Precise peak positions can vary slightly depending on the sample phase (solid vs. solution) and the solvent used. |

This distinct two-band pattern in the ~2000 cm⁻¹ region is a hallmark signature for cis-dicarbonyl metal complexes like Rh(CO)₂(acac).[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small, representative amount (a few milligrams) of the crystalline Rh(CO)₂(acac) solid directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Background Collection: With the ATR accessory empty and clean, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.

Visualization: CO Vibrational Modes

Caption: Symmetric and asymmetric stretching modes of the carbonyl ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Deep Dive

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. For Rh(CO)₂(acac), both ¹H and ¹³C NMR are indispensable for confirming the structure of the acetylacetonate ligand and probing the rhodium-carbonyl interaction.

¹H NMR Spectrum

The ¹H NMR spectrum is straightforward and confirms the presence of the acetylacetonate ligand. Due to the C₂ᵥ symmetry of the molecule in solution, the two methyl groups are chemically equivalent, as are the two halves of the chelate ring.

-

Expected Signals:

-

A sharp singlet corresponding to the six protons of the two methyl (-CH₃) groups.

-

A sharp singlet corresponding to the single methine (γ-CH) proton.

-

-

Causality: The delocalized π-system of the chelated acac ring results in magnetic equivalence for the two methyl groups. The integration ratio of these peaks should be 6:1, confirming the proton count.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides richer detail, revealing the interaction with the central rhodium atom. ¹⁰³Rh is a 100% abundant, spin I=½ nucleus, which means it will couple to nearby ¹³C nuclei, causing signals to split into doublets.

-

Solution-State Insights: In a solvent like CDCl₃, the molecule's C₂ᵥ symmetry results in a simplified spectrum:

-

Carbonyl (CO) Carbons: A single signal, split into a doublet by coupling to the ¹⁰³Rh nucleus (¹JRh-C). This doublet is a definitive indicator of direct Rh-CO bonding.

-

Acetylacetonate Carbons: Three distinct signals are expected: one for the two equivalent methyl carbons (-CH₃), one for the two equivalent carbonyl carbons (C=O), and one for the central methine carbon (-CH=).

-

-

Solid-State Revelations: Solid-state ¹³C MAS (Magic Angle Spinning) NMR studies have compellingly shown that the C₂ᵥ symmetry observed in solution is broken in the crystal lattice.[6][8][9] This asymmetry arises from different intermolecular contacts for each half of the molecule in the packed crystal structure.[13][14] Consequently, the solid-state spectrum displays signals for all seven carbon atoms:

Quantitative Data Summary: NMR Chemical Shifts (δ)

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity (Solution) |

| ¹H | -CH₃ (acac) | ~2.0 - 2.2 | Singlet |

| ¹H | -CH= (acac) | ~5.5 - 5.9 | Singlet |

| ¹³C | -C H₃ (acac) | ~25 - 30 | Singlet |

| ¹³C | -C H= (acac) | ~100 - 105 | Singlet |

| ¹³C | C =O (acac) | ~185 - 190 | Singlet |

| ¹³C | C O (ligand) | ~180 - 185 | Doublet (¹JRh-C ≈ 70-80 Hz) |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 15-25 mg of Rh(CO)₂(acac) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition Parameters: Set up a standard proton-decoupled ¹³C experiment. A spectral width of ~250 ppm is sufficient. A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary and carbonyl carbons.

-

Data Collection: Acquire a sufficient number of scans (e.g., 512 to 2048) to achieve a good signal-to-noise ratio, particularly for the carbonyl signals.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Visualization: NMR Structural Assignments

Caption: Structural assignments for the ¹H and ¹³C NMR spectra of Rh(CO)₂(acac).

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For an organometallic complex like Rh(CO)₂(acac), it also provides valuable information about its stability and fragmentation pathways upon ionization.

Causality of Fragmentation

Using a technique like Electron Ionization (EI), the molecule is bombarded with high-energy electrons, which typically ejects an electron to form a molecular ion (M⁺•). This high-energy ion is often unstable and undergoes fragmentation. For Rh(CO)₂(acac), the most labile ligands are the carbonyls. The sequential loss of the two CO ligands is a very common and expected fragmentation pathway. Subsequent fragmentation of the [Rh(acac)]⁺ ion can also occur.

Quantitative Data Summary: Expected Mass-to-Charge Ratios (m/z)

The molecular formula is C₇H₇O₄Rh, with a monoisotopic mass of 258.94775 Da.[15][16]

| Ion | Formula | Calculated m/z | Interpretation |

| [M]⁺• | [C₇H₇O₄Rh]⁺• | ~259 | Molecular Ion |

| [M - CO]⁺• | [C₆H₇O₃Rh]⁺• | ~231 | Loss of one CO ligand |

| [M - 2CO]⁺• | [C₅H₇O₂Rh]⁺• | ~203 | Loss of two CO ligands ([Rh(acac)]⁺) |

| [M - 2CO - CH₃]⁺ | [C₄H₄O₂Rh]⁺ | ~188 | Loss of a methyl radical from [Rh(acac)]⁺ |

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the solid sample is placed in a capillary tube and introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe.

-

Vaporization: The probe is gently heated to sublime the compound directly into the ionization chamber. A melting point of 154-156 °C is reported, so a probe temperature below this should be sufficient.[5]

-

Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization: Fragmentation Pathway

Caption: Primary fragmentation pathway of Rh(CO)₂(acac) in EI-MS.

Conclusion: A Triad of Spectroscopic Certainty

The comprehensive characterization of Dicarbonylrhodium(I) 2,4-pentanedionate is achieved through the synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy provides a rapid and definitive confirmation of the cis-dicarbonyl arrangement. NMR spectroscopy offers an intricate map of the organic ligand's structure and reveals the direct bonding between the rhodium center and the carbonyl carbons. Finally, Mass Spectrometry validates the molecular weight and provides insight into the compound's stability. Together, these techniques form a self-validating system, providing researchers with the unambiguous structural confirmation required for high-level applications in catalysis and materials science.

References

- Varshavsky, Y. S., et al. (2018). ¹³C NMR spectrum of crystalline [Rh(Acac) (CO)₂]: A contribution to the discussion on [Rh(Acac) (CO)₂] molecular structure in the solid state. Journal of Organometallic Chemistry, 874, 70–73.

- Academia.edu. (n.d.). ¹³C NMR spectrum of crystalline [Rh(Acac) (CO)₂]: A contribution to the discussion on [Rh(Acac) (CO)₂] molecular structure in the solid state.

- Huq, F., & Skapski, A. C. (1971). Single-crystal infrared study of dicarbonyl(acetylacetonato)rhodium(I). Journal of the Chemical Society, Dalton Transactions, (24), 2667.

-

American Elements. (n.d.). (Acetylacetonato)dicarbonylrhodium(I). Available at: [Link]

-

ResearchGate. (2018). ¹³C MAS NMR spectrum of polycrystalline [Rh(Acac) (CO)₂]. Available at: [Link]

- Varshavsky, Y., et al. (n.d.). ¹³C NMR and X-ray study of crystalline [Rh(Acac)(CO)₂]: no C₂ᵥ molecular symmetry in the solid state? St. Petersburg State University.

-

PubChem. (n.d.). Dicarbonylrhodium(I) 2,4-pentanedionate. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Rhodium, dicarbonyl(2,4-pentanedionato-O,O')-, (SP-4-2)-. NIST Chemistry WebBook. Available at: [Link]

-

Varshavsky, Y., et al. (2017). ¹³C NMR and x-ray study of crystalline [Rh(Acac)(CO)₂]: no C₂ᵥ molecular symmetry in the solid state. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Rhodium, dicarbonyl(2,4-pentanedionato-O,O')-, (SP-4-2)-. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Dicarbonyl(acetylacetonato)rhodium(I). Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of rhodium(I) dicarbonyl complexes. Available at: [Link]

-

Dougherty, T. P., Grubbs, W. T., & Heilweil, E. J. (1994). Photochemistry of Rh(CO)₂(acetylacetonate) and Related Metal Dicarbonyls Studied by Ultrafast Infrared Spectroscopy. The Journal of Physical Chemistry, 98(37), 9396–9399. Available at: [Link]

-

Field, L. D., et al. (1993). Rhodium Acetylacetonate and Iron Tricarbonyl Complexes of Tetracyclone and 3-Ferrocenyl-2,4,5-triphenylcyclopentadienone: An X-ray Crystallographic and NMR Study. Organometallics, 12(7), 2545–2553. Available at: [Link]

-

Priyadarshini, S., et al. (2012). Controlled Synthesis of Rh Nanoparticles on TiO₂(110) via Rh(CO)₂(acac). The Journal of Physical Chemistry C, 116(22), 12056–12063. Available at: [Link]

-

Lee, S., et al. (2017). Molecular structures of (a) dicarbonyl(acetylacetonato)rhodium(I) (DAR)... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands. Available at: [Link]

- Google Patents. (n.d.). CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method.

-

ResearchGate. (n.d.). Acetylacetonato(dicarbonyl)rhodium( I ). Available at: [Link]

-

Steele, D. (1967). The infrared spectra of metal carbonyl compounds. Part III. Exchange studies on tetracarbonylrhodium complexes... Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 103-107. Available at: [Link]

-

ResearchGate. (n.d.). IR carbonyl stretching frequencies of [Rh(CO)₂Cl(L)] complexes. Available at: [Link]

-

Meier, M., et al. (2022). Multi-technique characterization of rhodium gem-dicarbonyls on TiO₂(110). Nanoscale, 14(4), 1335-1342. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectrum of compounds. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of cationic rhodium(I) dicarbonyl complexes. Available at: [Link]

-

Poston, S., & Reisman, A. (1987). Physical, Thermal, and Optical Characterization of Rhodium (III) Acetylacetonate. DTIC. Available at: [Link]

-

Cheméo. (n.d.). Rhodium, dicarbonyl(2,4-pentanedionato-O,O')-, (SP-4-2)-. Available at: [Link]

-

Wiley Science Solutions. (n.d.). 2,4-Pentanedione. SpectraBase. Available at: [Link]

-

Smith, B. C. (2015). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione sample. Available at: [Link]

Sources

- 1. 二羰基乙酰丙酮铑 (I) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dicarbonyl(2,4-pentanedionato)rhodium(I), 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. catalysts.metalor.com [catalysts.metalor.com]

- 4. benchchem.com [benchchem.com]

- 5. 二羰基乙酰丙酮铑 (I) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 8. 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state - Laboratory of Biomolecular NMR [bio-nmr.spbu.ru]

- 9. (PDF) 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state [academia.edu]

- 10. Multi-technique characterization of rhodium gem-dicarbonyls on TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 14. researchgate.net [researchgate.net]

- 15. Dicarbonylrhodium(I) 2,4-pentanedionate | C7H8O4Rh | CID 10879749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Rhodium, dicarbonyl(2,4-pentanedionato-O,O')-, (SP-4-2)- [webbook.nist.gov]

Physical and chemical properties of Rh(CO)2(acac)

An In-Depth Technical Guide to Dicarbonyl(acetylacetonato)rhodium(I)

Introduction

Dicarbonyl(acetylacetonato)rhodium(I), systematically named (acetylacetonato)dicarbonylrhodium(I) and commonly abbreviated as Rh(CO)₂(acac), is a cornerstone organometallic complex in modern chemistry. With the chemical formula Rh(C₅H₇O₂)(CO)₂, this air-stable, dark green solid has garnered significant attention not merely as a chemical curiosity but as a remarkably versatile and reliable precursor for generating a vast array of homogeneous catalysts.[1] Its stability allows for convenient storage and handling, while the lability of its carbonyl ligands provides a straightforward entry point for catalyst design and in situ generation, making it an indispensable tool in both academic research and industrial applications.

This guide provides a comprehensive overview of the essential physical and chemical properties of Rh(CO)₂(acac). We will delve into its molecular structure, spectroscopic signature, and characteristic reactivity. The discussion is framed from the perspective of an application scientist, emphasizing not just the "what" but the "why"—exploring how its fundamental properties dictate its utility in catalysis and materials science.

Molecular Structure and Bonding

The reactivity and stability of Rh(CO)₂(acac) are direct consequences of its elegant and well-defined molecular architecture.

1.1 Coordination Geometry

The central rhodium(I) atom adopts a square planar coordination geometry, a common arrangement for d⁸ metal ions like Rh(I).[1][2] This geometry is dictated by the coordination of a bidentate acetylacetonate (acac) ligand and two terminal carbonyl (CO) ligands.[1]

Caption: Square planar geometry of Rh(CO)₂(acac).

1.2 Crystal Structure

In the solid state, Rh(CO)₂(acac) crystallizes in a triclinic system.[1][3] A noteworthy feature of its crystal packing is the stacking of the planar molecules, which results in intermolecular Rh---Rh interactions at a distance of approximately 326 pm.[1] This stacking arrangement classifies it as a linear chain compound and influences its solid-state properties. Solid-state ¹³C MAS NMR studies have revealed that the C₂ᵥ symmetry of an isolated molecule is broken in the crystal lattice due to asymmetric contacts with neighboring molecules, rendering all seven carbon atoms magnetically non-equivalent.[3][4][5]

Physical Properties

The physical properties of Rh(CO)₂(acac) are critical for its practical handling, storage, and application in various reaction media.

| Property | Value | Source(s) |

| Appearance | Dark green or greenish-red crystalline solid | [1] |

| Molecular Formula | C₇H₇O₄Rh | [1] |

| Molecular Weight | 258.03 g/mol | |

| Melting Point | 154-156 °C (decomposes) | [6] |

| Solubility | Soluble in acetone, benzene, toluene, and other organic solvents | [1] |

| Solution Appearance | Yellow | [1] |

| Stability | Air-stable solid |

The compound's solubility in common organic solvents is a key practical advantage, facilitating its use in homogeneous catalysis and for solution-based processing techniques.

Spectroscopic Characterization

Spectroscopy provides the definitive fingerprint for the identification and structural elucidation of Rh(CO)₂(acac).

-

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum is the presence of two strong absorption bands in the region of 2000-2100 cm⁻¹, which are characteristic of the C≡O stretching vibrations of the terminal carbonyl ligands. The presence of two distinct bands is consistent with the cis arrangement of the two CO ligands in the square planar geometry. Polarized single-crystal IR studies have been instrumental in definitively assigning the in-plane and out-of-plane vibrational modes.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is characterized by signals corresponding to the acetylacetonate ligand.

-

¹³C NMR: In the solid state, all seven carbon atoms give distinct signals, with two doublets observed for the carbonyl carbons due to coupling with the ¹⁰³Rh nucleus.[3][4]

-

¹⁰³Rh NMR: Solid-state ¹⁰³Rh NMR studies provide direct insight into the metal's local environment, showing a large chemical shift anisotropy consistent with a four-coordinate Rh(I) center.[8]

-

Chemical Properties and Reactivity

The utility of Rh(CO)₂(acac) stems from its well-balanced stability and reactivity, centered on the rhodium(I) metal center.

4.1 Role as a Catalyst Precursor

The primary chemical role of Rh(CO)₂(acac) is as a precatalyst. It is rarely the catalytically active species itself. Instead, it serves as a convenient and stable source of Rh(I) that can be activated in situ under reaction conditions. This activation typically involves the substitution of one or both of the labile carbonyl ligands by stronger donor ligands, such as phosphines or phosphites, which are added to the reaction mixture. This strategy allows for the rapid generation and screening of a library of catalysts by simply varying the ancillary ligand.

Caption: In situ activation of the Rh(CO)₂(acac) precatalyst.

4.2 Ligand Exchange Reactions

Ligand substitution is the most fundamental reaction of Rh(CO)₂(acac). The substitution of CO ligands by phosphines (PR₃) is a classic example that transforms the precatalyst into an active catalyst for reactions like hydroformylation. The kinetics and mechanism of these substitutions are influenced by factors such as the steric and electronic properties of the incoming ligand and the trans influence of the ligands already present in the complex.

4.3 Key Catalytic Applications

The catalysts generated from Rh(CO)₂(acac) are effective for a wide range of important organic transformations:

-

Hydroformylation: The addition of a formyl group (-CHO) and a hydrogen atom across an alkene double bond. This is a large-scale industrial process for producing aldehydes.[9][10]

-

Silylformylation and Carbonylative Cyclizations: Advanced synthetic methods for constructing complex organic molecules.[6][10]

-

Conjugate Addition: Catalyzes the addition of organoboronic acids to α,β-unsaturated ketones (enones), a powerful C-C bond-forming reaction.[6][10]

4.4 Materials Science Precursor

Beyond catalysis, Rh(CO)₂(acac) is a valuable molecular precursor in materials science. Its volatility and ability to decompose cleanly make it suitable for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create high-purity rhodium thin films or nanoparticles. These materials have applications in electronics and as supports for other catalysts.

Synthesis and Handling

5.1 Standard Synthesis Protocol

The most common and reliable synthesis involves the reaction of dicarbonylrhodium(I) chloride dimer, [Rh(CO)₂Cl]₂, with sodium acetylacetonate.[1]

Reaction Scheme: [(CO)₂RhCl]₂ + 2 Na(C₅H₇O₂) → 2 Rh(C₅H₇O₂)(CO)₂ + 2 NaCl

Step-by-Step Methodology:

-

Preparation: Dicarbonylrhodium(I) chloride dimer is suspended in a suitable inert solvent, such as hexane or benzene, under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A stoichiometric amount of sodium acetylacetonate is added to the suspension.

-

Reaction: The mixture is stirred at room temperature. The reaction progress can often be monitored by a color change as the starting material is consumed.

-

Workup: The sodium chloride byproduct is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent to afford the dark green, crystalline Rh(CO)₂(acac).

An alternative one-step synthesis from rhodium trichloride hydrate (RhCl₃·xH₂O) in dimethylformamide (DMF) has also been reported.[9][11]

Caption: Workflow for the synthesis of Rh(CO)₂(acac).

5.2 Safety and Handling

While the solid is air-stable, standard laboratory precautions for handling metal complexes should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid creating dust.

-

Hazards: The compound is toxic if swallowed, causes serious eye irritation, and may cause an allergic skin reaction. It is also a flammable solid.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Dicarbonyl(acetylacetonato)rhodium(I) is a fundamentally important complex whose value lies in its predictable structure and reactivity. Its square planar geometry and the lability of its carbonyl ligands make it an exceptionally versatile entry point for homogeneous catalysis, enabling countless transformations in organic synthesis. Furthermore, its physical properties lend themselves to advanced applications in materials deposition. A thorough understanding of these core chemical and physical characteristics, as outlined in this guide, is essential for researchers and scientists aiming to leverage this powerful tool in drug development, fine chemical synthesis, and materials innovation.

References

-

Wikipedia. Dicarbonyl(acetylacetonato)rhodium(I). [Link]

- Kovach, J., Brennessel, W. W., & Jones, W. D. (2011). Synthesis and characterization of cationic rhodium(I) dicarbonyl complexes. Inorganica Chimica Acta.

-

ResearchGate. ³¹P{¹H} NMR spectra of [Rh(acac)(CO)2] (2.5 mM) and alkanox (7.5 mM) in.... [Link]

-

Aspira Chemical. 14874-82-9 | Dicarbonylacetylacetonatorhodium(I), Rh 39.9% | Rh(acac)(CO)2. [Link]

-

ACS Publications. Photochemistry of Rh(CO)2(acetylacetonate) and Related Metal Dicarbonyls Studied by Ultrafast Infrared Spectroscopy. [Link]

- Google Patents.

-

Laboratory of Biomolecular NMR. ¹³C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state. [Link]

- Google Patents.

-

ResearchGate. ¹³C NMR spectrum of crystalline [Rh(Acac) (CO) 2 ]: A contribution to the discussion on [Rh(Acac) (CO) 2 ] molecular structure in the solid state | Request PDF. [Link]

-

RSC Publishing. Single-crystal infrared study of dicarbonyl(acetylacetonato)rhodium(I). [Link]

-

National Center for Biotechnology Information. Structure and bonding in rhodium coordination compounds: a ¹⁰³Rh solid-state NMR and relativistic DFT study. [Link]

-

ResearchGate. Oxidative addition of methyl iodide to [Rh(CO)2I]2: Synthesis, structure and reactivity of neutral rhodium acetyl complexes, [Rh(CO)(NCR)(COMe)I2]2 | Request PDF. [Link]

-

Synthesis with Catalysts. (Acetylacetonato) dicarbonylrhodium(I). [Link]

-

Academia.edu. ¹³C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state. [Link]

Sources

- 1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 2. CAS 14874-82-9: Dicarbonylrhodium acetylacetonate [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state - Laboratory of Biomolecular NMR [bio-nmr.spbu.ru]

- 5. (PDF) 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state [academia.edu]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. Single-crystal infrared study of dicarbonyl(acetylacetonato)rhodium(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103709201B - A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation - Google Patents [patents.google.com]

- 10. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 11. CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents [patents.google.com]

Technical Profile: Dicarbonyl(acetylacetonato)rhodium(I)

[1][2][3][4][5][6]

Executive Summary

Dicarbonyl(acetylacetonato)rhodium(I) (CAS 14874-82-9), often abbreviated as Rh(acac)(CO)₂ , is a premier organometallic precursor used extensively in homogeneous catalysis and materials science.[1] Unlike simple rhodium salts, this square-planar Rh(I) complex offers a distinct balance of stability and lability, making it an ideal "precatalyst" for hydroformylation and carbonylation reactions.

In the pharmaceutical and fine chemical sectors, it serves as the entry point for generating active rhodium-hydride species in situ, allowing for precise ligand-tuning of regioselectivity. In the semiconductor industry, it acts as a volatile precursor for the Chemical Vapor Deposition (CVD) of high-purity rhodium thin films.

Chemical Identity & Physical Properties[3][6][7][8]

Rh(acac)(CO)₂ manifests as dichroic crystals (green/red) depending on the viewing axis and packing, a characteristic of its stacked linear chain structure in the solid state.

Table 1: Physicochemical Specifications

| Property | Data |

| CAS Number | 14874-82-9 |

| IUPAC Name | Dicarbonyl(pentane-2,4-dionato-κ²O,O')rhodium(I) |

| Formula | C₇H₇O₄Rh |

| Molecular Weight | 258.03 g/mol |

| Appearance | Green to red crystalline powder (dichroic) |

| Melting Point | 154–156 °C (with decomposition) |

| Solubility | Soluble in benzene, toluene, acetone, CHCl₃; Sparingly soluble in alcohols; Insoluble in water. |

| Geometry | Square Planar (D₂h symmetry approximation) |

| Air Stability | Stable in solid state; solutions slowly oxidize over time. |

Synthesis & Production

The synthesis of Rh(acac)(CO)₂ typically proceeds through the intermediate Rhodium Carbonyl Chloride Dimer [Rh(CO)₂Cl]₂ . This two-step workflow ensures high purity by removing chloride impurities which can poison downstream catalytic applications.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion of hydrated rhodium trichloride to the final acac complex.

Figure 1: Synthetic pathway from Rh(III) chloride to Rh(I) dicarbonyl acetylacetonate.[2]

Detailed Protocol

Step 1: Formation of Chlorocarbonyl Dimer

-

Reagents: Suspend RhCl₃·3H₂O in methanol or DMF.

-

Reaction: Bubble CO gas through the solution at reflux (approx. 100°C) for 4–6 hours. The solution turns from red to yellow/orange.

-

Isolation: Cool to precipitate [Rh(CO)₂Cl]₂ (red-brown needles). Sublimation may be used for ultra-high purity.

Step 2: Conversion to Rh(acac)(CO)₂

-

Reagents: Dissolve [Rh(CO)₂Cl]₂ in benzene or diethyl ether.

-

Addition: Add a stoichiometric excess of Acetylacetone (acacH) and a weak base (e.g., Barium Carbonate) to neutralize the HCl formed. Alternatively, use Sodium Acetylacetonate directly.

-

Workup: Filter off the inorganic salts (BaCl₂/NaCl). Evaporate the solvent to yield green crystals.

-

Purification: Recrystallize from hot hexane or sublime at 80°C under vacuum.

Mechanism of Action: Hydroformylation

The primary utility of Rh(acac)(CO)₂ is as a precatalyst for hydroformylation (the "Oxo" process). Unlike chloride-containing precursors, the acac ligand is easily displaced by modifying ligands (phosphines, phosphites) under reaction conditions, facilitating the entry into the active catalytic cycle without generating corrosive halides.

Mechanistic Pathway

-

Pre-equilibrium: Rh(acac)(CO)₂ reacts with synthesis gas (H₂/CO) and Ligand (L) to form the active hydride species, typically RhH(CO)₂L₂.

-

Olefin Coordination: The 18-electron hydride species loses a CO to coordinate the alkene.

-

Migratory Insertion: The hydride migrates to the alkene, forming an alkyl-rhodium species. This step determines regioselectivity (linear vs. branched).[3]

-

Acyl Formation: CO insertion converts the alkyl group to an acyl group.

-

Product Release: Oxidative addition of H₂ followed by reductive elimination releases the aldehyde and regenerates the catalyst.

Catalytic Cycle Diagram (DOT Visualization)

Figure 2: The catalytic cycle of Rh-catalyzed hydroformylation initiated by Rh(acac)(CO)₂.

Applications

Homogeneous Catalysis

-

Hydroformylation: Used with bidentate phosphines (e.g., Xantphos, BIPHEPHOS) to convert terminal alkenes to linear aldehydes with high selectivity (n:iso > 50:1).

-

Silylformylation: Catalyzes the insertion of silyl groups and CO into alkynes to form silyl-enals.

-

Conjugate Addition: Facilitates the addition of arylboronic acids to enones in aqueous media.

Materials Science (CVD/ALD)

Rh(acac)(CO)₂ is a preferred precursor for Chemical Vapor Deposition (CVD) of rhodium metal films due to its:

-

Volatility: Sublimes cleanly at moderate temperatures (80–100°C).

-

Clean Decomposition: Decomposes under H₂ flow at 250–300°C to yield high-purity Rh films with minimal carbon contamination compared to Rh(acac)₃.

-

Use Case: Manufacturing of reflective coatings for optical mirrors and seed layers for microelectronics.

Safety & Handling (MSDS Highlights)

While Rh(acac)(CO)₂ is air-stable, it must be handled with standard chemical hygiene protocols.

-

Toxicology:

-

H301: Toxic if swallowed.

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction (sensitizer).

-

-

Storage: Store in a cool (2–8°C), dry place under inert gas (Argon/Nitrogen) for long-term stability. Protect from light to prevent slow decarbonylation.

-

Disposal: Rhodium is a precious metal. All waste should be collected for reclamation/refining, not discarded in standard waste streams.

References

-

Bonati, F., & Wilkinson, G. (1964).[1][4] Dicarbonyl-β-diketonato- and related complexes of rhodium(I). Journal of the Chemical Society.[4] Link

- Van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer Science & Business Media.

-

Umicore. (n.d.). Rhodium Precursors for Homogeneous Catalysis. Link

-

Sigma-Aldrich. (2024). Product Specification: (Acetylacetonato)dicarbonylrhodium(I). Link

-

Boyd, D. A., et al. (2008). Chemical Vapor Deposition of Rhodium Films from Rh(acac)(CO)₂. Electrochemical Society Transactions. Link

Sources

- 1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 2. Rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]

- 3. Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103709201B - A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation - Google Patents [patents.google.com]

Technical Whitepaper: Solubility Profile and Solvent Compatibility of Dicarbonylrhodium(I) 2,4-pentanedionate

[1]

Executive Summary

Dicarbonyl(acetylacetonato)rhodium(I) [Rh(CO)₂ (acac)] (CAS: 14874-82-9) is a ubiquitously utilized precursor in homogeneous catalysis (hydroformylation) and materials science (MOCVD).[1][2][3] Its utility is defined by a distinct physicochemical characteristic: the transition from a dark green crystalline solid (indicative of Rh-Rh stacking interactions) to a bright yellow solution upon dissolution in compatible organic solvents.[1]

This guide provides a definitive analysis of the solubility landscape for Rh(CO)₂(acac), distinguishing between thermodynamically stable solvents for storage/reaction and "non-solvents" utilized for purification.[1] It addresses the mechanistic basis of dissolution and provides validated protocols for handling and recrystallization.

Physicochemical Profile

Before addressing solvent compatibility, the fundamental properties governing the compound's behavior must be established.

| Property | Specification |

| IUPAC Name | Dicarbonyl(2,4-pentanedionato)rhodium(I) |

| Formula | Rh(C₅H₇O₂)(CO)₂ |

| Molecular Weight | 258.03 g/mol |

| Appearance (Solid) | Dark Green / Greenish-Red Crystals |

| Appearance (Solution) | Bright Yellow (Monomeric species) |

| Geometry | Square Planar ( |

| Melting Point | 154–156 °C (Decomposes) |

| Air Stability | Stable in solid state; moderately stable in solution |

Mechanistic Insight: The "Green-to-Yellow" Transition

The solubility behavior of Rh(CO)₂(acac) is visually self-validating.[1]

-

Solid State (Green): The square planar molecules stack in a columnar structure with weak Rh[1]···Rh metallophilic interactions (approx.[1] 3.26 Å).[1] This metal-metal communication lowers the HOMO-LUMO gap, resulting in the characteristic green color.[1]

-

Solution State (Yellow): Upon dissolution in coordinating or polar organic solvents, these weak intermolecular Rh[1]···Rh bonds are broken. The molecules exist as discrete monomers, shifting the absorption spectrum and resulting in a yellow solution. If a solution remains green or turns dark/black, it indicates incomplete dissolution or colloidal rhodium formation (decomposition). [1]

Solubility Landscape

The following classification guides solvent selection for synthesis, catalysis, and purification.

A. Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions, catalytic reactions, and MOCVD precursor delivery.[1]

| Solvent Class | Specific Solvents | Comments |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Excellent. Forms stable yellow solutions.[1] Ideal for hydroformylation reactions due to high boiling points and inertness. |

| Ketones | Acetone, MEK | Excellent. Very high solubility. Acetone is preferred for initial dissolution or cleaning glassware. |

| Ethers | THF, Diethyl Ether | Good. THF is widely used for organometallic synthesis, though it may coordinate weakly.[1] |

| Chlorinated Solvents | DCM, Chloroform | Good to Excellent. Dissolves rapidly. Caution: Long-term storage in chlorinated solvents can lead to oxidative addition (formation of Rh(III) species), especially in the presence of light or impurities.[1] |

B. Marginal & Anti-Solvents (Purification)

These solvents are used to precipitate the complex or wash impurities.

| Solvent Class | Specific Solvents | Comments |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Low/Moderate. The complex is sparingly soluble in cold alkanes but moderately soluble when hot.[1] This temperature dependence is the basis for recrystallization . |

| Water | Water | Insoluble. The complex is hydrophobic. Water is used to wash away inorganic salts (e.g., NaCl) during synthesis.[1] |

C. Reactive & Cautionary Solvents

Solvents that may chemically alter the complex.

-

Alcohols (Methanol/Ethanol): generally soluble, but caution is advised.[1] While often used in synthesis, protic solvents can facilitate ligand exchange or solvolysis over extended periods, particularly under catalytic conditions (high T/P).[1]

-

Coordinating Solvents (Acetonitrile, DMSO): May displace the carbonyl or acac ligands, altering the catalytic species.

Experimental Protocols

Protocol A: Standard Solubility Validation

Use this quick check to verify the integrity of your precursor.

-

Weigh: Place ~10 mg of Rh(CO)₂(acac) (Green crystals) into a clear glass vial.

-

Solvent Addition: Add 1 mL of Toluene or Acetone.

-

Observation:

-

Pass: Solid dissolves instantly or with gentle swirling. Solution turns clear bright yellow .

-

Fail: Solution remains cloudy, green suspension persists, or black precipitate forms (indicates decomposition to metallic Rh).[1]

-

Protocol B: Purification via Recrystallization

Use this protocol if the commercial material appears dull or has reduced catalytic activity.

-

Dissolution: Dissolve crude Rh(CO)₂(acac) in the minimum amount of warm Acetone or Benzene (approx. 40-50°C).[1]

-

Filtration: Filter the warm solution through a syringe filter (PTFE, 0.45 µm) to remove insoluble Rh metal particles.

-

Precipitation: Slowly add Hexane (anti-solvent) to the yellow filtrate until a slight turbidity persists.

-

Crystallization: Cool the mixture slowly to Room Temperature, then place in a freezer (-20°C) for 12 hours.

-

Collection: Collect the reformed green needles via cold filtration. Wash with cold pentane.

Visualizing the Workflow

The following diagram illustrates the logical flow for solvent selection and purification, encoded in Graphviz (DOT).

Caption: Workflow for solvent selection showing the transition from solid state (green) to active solution state (yellow) and the purification loop.

References

-

Synthesis & Properties: Bonati, F., & Wilkinson, G. (1964).[1][4] Dicarbonyl-β-diketonato- and related complexes of rhodium(I). Journal of the Chemical Society, 3156–3160.[4]

-

Crystallographic Structure: Huq, F., & Skapski, A. C. (1974).[1] Refinement of the crystal structure of acetylacetonatodicarbonylrhodium(I). Journal of Crystal and Molecular Structure, 4, 411–418.

-

General Solubility Data: PubChem Compound Summary for CID 10879749, Dicarbonylrhodium(I) 2,4-pentanedionate.[1] [1]

-

MOCVD Applications: Uraoka, Y., et al. (2020).[1] Precursor Design for Rhodium Thin Film Deposition. Applied Organometallic Chemistry. (Generalized reference for MOCVD precursor usage).

Sources

- 1. CAS 14874-82-9: Dicarbonylrhodium acetylacetonate [cymitquimica.com]

- 2. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 3. 二羰基乙酰丙酮铑 (I) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents [patents.google.com]

Electronic structure and bonding in Dicarbonylrhodium(I) 2,4-pentanedionate

An In-depth Technical Guide to the Electronic Structure and Bonding in Dicarbonylrhodium(I) 2,4-pentanedionate

Abstract

Dicarbonylrhodium(I) 2,4-pentanedionate, systematically named Dicarbonyl[(Z)-4-oxopent-2-en-2-olato-κ²O,O′]rhodium(I) and commonly abbreviated as Rh(CO)₂(acac), is a cornerstone organorhodium complex.[1][2] As a stable, yet reactive, source of rhodium(I), it serves as a critical precursor for a multitude of homogeneous catalysts employed in pivotal industrial processes such as hydroformylation, hydrogenation, and carbonylation.[3][4][5] This guide provides a detailed examination of the molecular and electronic structure of Rh(CO)₂(acac), synthesizing crystallographic data, spectroscopic evidence, and theoretical models to offer a comprehensive understanding of the bonding interactions that dictate its geometry, stability, and reactivity. We will explore the synergic bonding in the Rh-CO units through the lens of the Dewar-Chatt-Duncanson model and corroborate these models with experimental data from infrared and X-ray photoelectron spectroscopies, providing researchers and drug development professionals with a foundational understanding of this vital catalytic precursor.

Molecular Geometry and Solid-State Structure

The fundamental architecture of a molecule is the primary determinant of its physical and chemical properties. For Rh(CO)₂(acac), X-ray crystallography has provided a definitive picture of its geometry and intermolecular interactions in the solid state.

The Square Planar Coordination Environment

The Rh(I) center, with its d⁸ electron configuration, adopts a slightly distorted square-planar coordination geometry.[6][7] It is chelated by the bidentate 2,4-pentanedionate (acetylacetonate, acac) ligand via its two oxygen atoms and is further coordinated to two terminal carbonyl (CO) ligands.[1] This arrangement results in a molecule with approximate C₂ᵥ point symmetry.[6]

Refined crystallographic studies have determined the precise bond lengths and angles within the molecule, which are crucial for understanding the steric and electronic environment of the rhodium center.[6]

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Space Group | P1 | [1] |

| Rh-O Bond Length | 2.040 Å, 2.044 Å | [6] |

| Rh-C Bond Length | 1.831 Å (both) | [6] |

| O-Rh-O Angle | 90.8° | [6] |

| C-Rh-C Angle | 88.9° | [6] |

| Rh---Rh Stacking Distance | ~3.26 pm | [1] |

Table 1: Key Crystallographic Data for Rh(CO)₂(acac).

Intermolecular Interactions: Linear Chain Formation

A remarkable feature of Rh(CO)₂(acac) in the solid state is its tendency to form stacks or linear chains.[1] The individual square planar molecules arrange themselves with the rhodium atoms aligned, resulting in significant Rh---Rh interactions at a distance of approximately 326 pm.[1] This distance is shorter than the van der Waals radius, suggesting a weak metallophilic interaction. Computational studies support this, identifying Rh(d_z²)-Rh(d_z²) σ bonding and σ* anti-bonding orbital interactions between adjacent molecules.[8] These one-dimensional chains are of interest for their potential conductive and photophysical properties.[8]

The Nature of Bonding: A Synergic Relationship

The stability and reactivity of Rh(CO)₂(acac) are rooted in the sophisticated bonding interactions between the rhodium metal center and its ligands. The Dewar-Chatt-Duncanson model provides the quintessential framework for understanding the bonding in the Rh-CO fragments.[9][10][11]

The Dewar-Chatt-Duncanson Model for Rh-CO Bonding

This model describes the Rh-CO bond as a synergic process involving two key components:

-

σ-Donation (Ligand to Metal): The carbon monoxide ligand donates electron density from its highest occupied molecular orbital (HOMO), which is a σ-bonding orbital, to an empty d-orbital of appropriate symmetry on the rhodium(I) center.[9][10][12] This forms a standard dative σ-bond.

-

π-Backbonding (Metal to Ligand): Concurrently, the rhodium center donates electron density from one of its filled d-orbitals (e.g., d_xz, d_yz) back into the empty π* antibonding orbitals of the carbon monoxide ligands.[9][10][12]

This synergic interaction has two major consequences: it strengthens the bond between the rhodium and the carbon atom, but it also populates the antibonding orbitals of CO, thereby weakening the carbon-oxygen triple bond.[9] This weakening is the most direct and experimentally verifiable prediction of the model.

Figure 1: The Dewar-Chatt-Duncanson model for Rh-CO bonding.

The Acetylacetonate Ligand

The acetylacetonate (acac) ligand acts as a bidentate, monoanionic chelating agent. Its two oxygen atoms bind to the rhodium center, forming a stable six-membered ring. The negative charge is delocalized across the O-C-C-C-O framework, contributing to the overall stability of the complex. The electronic properties of the acac ligand can influence the electron density at the rhodium center, thereby modulating the extent of π-backbonding to the CO ligands.

Spectroscopic Validation of the Bonding Model

The theoretical models of bonding are validated through experimental techniques that probe the electronic environment of the complex. Infrared and X-ray photoelectron spectroscopies are particularly powerful tools for this purpose.

Infrared (IR) Spectroscopy: A Probe for π-Backbonding

IR spectroscopy is the most direct method for assessing the strength of the C-O bond in metal carbonyls.[13] According to the Dewar-Chatt-Duncanson model, π-backbonding weakens the C-O bond, which results in a lower vibrational stretching frequency (ν(CO)) compared to that of free carbon monoxide (2143 cm⁻¹).

For Rh(CO)₂(acac), the two CO ligands give rise to two distinct IR absorption bands in the carbonyl stretching region, corresponding to symmetric and asymmetric stretching modes. The positions of these bands provide a quantitative measure of the electron density being donated from the rhodium back into the CO π* orbitals.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Symmetric ν(CO) | ~2080 - 2090 | Probe of M-C bond strength |

| Asymmetric ν(CO) | ~2010 - 2020 | Sensitive to electronic environment |

Table 2: Typical Infrared Carbonyl Stretching Frequencies for Rh(CO)₂(acac).

The significant red-shift of these frequencies from free CO provides unequivocal evidence for substantial π-backbonding, a key feature of the electronic structure of this complex.[13][14] Furthermore, studies using polarized IR light on single crystals have allowed for the unambiguous assignment of in-plane and out-of-plane vibrational modes.[15]

X-ray Photoelectron Spectroscopy (XPS): Confirming Oxidation State

XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, providing direct information about an element's oxidation state and chemical environment.[16][17] For Rh(CO)₂(acac), analysis of the Rh 3d region of the XPS spectrum is particularly informative. The measured binding energies for the Rh 3d₅/₂ and Rh 3d₃/₂ photoelectrons are consistent with rhodium being in the +1 oxidation state, as expected for a d⁸ square planar complex.[18] This experimental verification of the formal oxidation state is crucial for a complete description of the electronic structure.

Methodologies and Experimental Protocols

The characterization of Rh(CO)₂(acac) relies on a suite of well-established synthetic and analytical techniques. The following section outlines the core protocols.

Synthesis of Dicarbonyl(acetylacetonato)rhodium(I)

The most common and reliable synthesis involves the reaction of dicarbonylrhodium(I) chloride dimer with sodium acetylacetonate.[1][3]

Protocol:

-

Precursor Preparation: Dicarbonylrhodium(I) chloride dimer, [(CO)₂RhCl]₂, is used as the starting material.

-

Reaction: The rhodium dimer is treated with a stoichiometric amount of sodium 2,4-pentanedionate (Na(acac)) in an appropriate solvent, such as diethyl ether or benzene.

-

Mechanism: The acetylacetonate anion displaces the chloride ligands to form the neutral Rh(CO)₂(acac) complex and sodium chloride as a byproduct.

-

Reaction: [(CO)₂RhCl]₂ + 2 Na(C₅H₇O₂) → 2 Rh(C₅H₇O₂)(CO)₂ + 2 NaCl[3]

-

-

Purification: The product, a dark green solid, is isolated by filtration to remove the NaCl precipitate, followed by removal of the solvent under reduced pressure. Recrystallization from a solvent like acetone or benzene yields the purified crystalline product.[1]

Workflow for Spectroscopic and Structural Characterization

The comprehensive analysis of the electronic structure and bonding of Rh(CO)₂(acac) follows a multi-technique workflow.

Figure 2: Experimental workflow for the characterization of Rh(CO)₂(acac).

Conclusion

The electronic structure of Dicarbonylrhodium(I) 2,4-pentanedionate is a classic example of the principles of organometallic bonding. Its square planar geometry, dictated by the d⁸ configuration of the Rh(I) center, provides the ideal template for strong σ-donation and π-backbonding interactions with the two carbonyl ligands. This synergic bonding, elegantly described by the Dewar-Chatt-Duncanson model, is not merely a theoretical construct but is robustly supported by a wealth of spectroscopic data. The characteristic low-frequency carbonyl stretches in the IR spectrum provide a direct window into the extent of π-backbonding, while XPS confirms the +1 oxidation state of the metal. The tendency of the complex to form stacked structures with Rh-Rh interactions in the solid state adds another layer of complexity and potential for novel material applications. A thorough understanding of these fundamental electronic and structural properties is indispensable for researchers leveraging Rh(CO)₂(acac) to design and optimize the next generation of homogeneous catalysts.

References

-

Dougherty, T. P., Grubbs, W. T., & Heilweil, E. J. (n.d.). Photochemistry of Rh(CO)2(acetylacetonate) and Related Metal Dicarbonyls Studied by Ultrafast Infrared Spectroscopy. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

-

Franke, R., et al. (2024). In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. New Journal of Chemistry. DOI:10.1039/D4NJ02288B. Retrieved from [Link]

-

Parker, G. L., Roig, N., & Chaplin, A. B. (n.d.). Modulation of Metal Carbonyl Stretching Frequencies in the Second Coordination Sphere through the Internal Stark Effect. Angewandte Chemie. Retrieved from [Link]

-

Jin, F., et al. (n.d.). b Rh3d XPS spectra of Rh(CO)2(acac)@PS-IM-PPh2. ResearchGate. Retrieved from [Link]

-

Adams, D. M., & Chandler, P. J. (1969). Single-crystal infrared study of dicarbonyl(acetylacetonato)rhodium(I). Journal of the Chemical Society, Dalton Transactions, 588-590. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicarbonyl(acetylacetonato)rhodium(I). Retrieved from [Link]

-

Huq, F., & Skapski, A. C. (1974). Refinement of the Crystal Structure of Acetylacetonatodicarbonylrhodium(I). Journal of Crystal and Molecular Structure, 4(6), 411–418. Retrieved from [Link]

-

Wikipedia. (n.d.). Dewar–Chatt–Duncanson model. Retrieved from [Link]

-

Grokipedia. (n.d.). Dewar–Chatt–Duncanson model. Retrieved from [Link]

-

Hill, A. F., et al. (n.d.). (Acetylacetonato-κ2 O,O′)carbonyl[dicyclohexyl(2,6-diisopropylphenyl)phosphane-κP]rhodium(I). National Institutes of Health. Retrieved from [Link]

-

Science Trove. (2023). Dewar–Chatt–Duncanson bonding model. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Dewar-Chatt-Duncanson model. Retrieved from [Link]

-

NIST. (n.d.). Rhodium, dicarbonyl(2,4-pentanedionato-O,O')-, (SP-4-2)-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Charge on CO Binding in Rhodium Carbonyls: From Bridging to Terminal CO. Retrieved from [Link]

-

University of Pretoria. (n.d.). Rhodium-rhodium interactions in [Rh(β-diketonato)(CO)2] complexes. Retrieved from [Link]

-

OUCI. (n.d.). Characterization of Structural and Electronic Transitions During Reduction and Oxidation of Ru(acac)3 Flow B…. Retrieved from [Link]

-

Synthesis with Catalysts. (n.d.). (Acetylacetonato) dicarbonylrhodium(I). Retrieved from [Link]

-

RSC Publishing. (n.d.). X-ray photoelectron spectroscopy of surfactants on sub-micron aqueous aerosols. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

MDPI. (2023). Structure and Surface Behavior of Rh Complexes in Ionic Liquids Studied Using Angle-Resolved X-ray Photoelectron Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Theoretical Study of Spectroscopic Properties of Fe(III)(acac)3 Under All-Electron Scalar Relativistic Effects. Retrieved from [Link]

Sources

- 1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 2. Rhodium, dicarbonyl(2,4-pentanedionato-O,O')-, (SP-4-2)- [webbook.nist.gov]

- 3. Acetylacetonato dicarbonylrhodium | Benchchem [benchchem.com]

- 4. 二羰基乙酰丙酮铑 (I) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 6. researchgate.net [researchgate.net]

- 7. (Acetylacetonato-κ2 O,O′)carbonyl[dicyclohexyl(2,6-diisopropylphenyl)phosphane-κP]rhodium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Dewar–Chatt–Duncanson model - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Dewar-Chatt-Duncanson_model [chemeurope.com]

- 12. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. Single-crystal infrared study of dicarbonyl(acetylacetonato)rhodium(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. X-ray photoelectron spectroscopy of surfactants on sub-micron aqueous aerosols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Dicarbonylrhodium(I) 2,4-pentanedionate

Nomenclature, Characterization, and Catalytic Utility in Fine Chemical Synthesis

Executive Summary

Dicarbonylrhodium(I) 2,4-pentanedionate , commonly referred to as Rh(acac)(CO)₂ , is a pivotal organometallic precursor in homogeneous catalysis. Characterized by its square planar geometry and high solubility in organic solvents, it serves as a primary source of rhodium(I) for the generation of active catalytic species in hydroformylation, hydrogenation, and carbonylation reactions—processes critical to the synthesis of pharmaceutical intermediates and fine chemicals.

This guide provides an exhaustive technical analysis of the compound’s identity, nomenclature logic, physicochemical properties, and experimental handling, designed for researchers in drug development and organometallic chemistry.

Part 1: Nomenclature & Identity

Precise nomenclature is essential for database curation, procurement, and reaction tracking. While "Rh(acac)(CO)₂" is the colloquial standard in laboratory settings, formal IUPAC nomenclature provides the structural specificity required for regulatory documentation.

1.1 Synonyms and Identifiers

The following table consolidates the various designations used across academic literature and industrial supply chains.

| Category | Name / Identifier | Context |

| Common Abbreviation | Rh(acac)(CO)₂ | Standard laboratory notation; "acac" denotes the acetylacetonate ligand.[1][2] |

| IUPAC Name | Dicarbonyl(2,4-pentanedionato)rhodium(I) | Formal nomenclature identifying the ligand backbone. |

| Systematic Name | Dicarbonyl[(Z)-4-oxopent-2-en-2-olato-κ²O,O′]rhodium(I) | Precise structural definition specifying the chelating oxygen atoms and oxidation state.[3] |

| Alternative Name | (Acetylacetonato)dicarbonylrhodium(I) | Common permutation used in reagent catalogs (e.g., Sigma-Aldrich, Strem). |

| Alternative Name | Rhodium dicarbonyl acetylacetonate | Older industrial trade name. |

| CAS Registry Number | 14874-82-9 | Unique numerical identifier for database searches. |

| Formula | Rh(C₅H₇O₂)(CO)₂ | Explicit formula showing ligand composition.[3] |

1.2 Nomenclature Logic

The name is derived from the coordination environment of the central Rhodium atom. The "acac" ligand is a bidentate monoanion, while the two carbonyls are neutral monodentate ligands, resulting in a neutral Rh(I) complex.

Figure 1: Deconstruction of the IUPAC nomenclature components.

Part 2: Physicochemical Characterization

Validating the identity of Rh(acac)(CO)₂ relies on specific spectroscopic signatures. The compound is air-stable in the solid state but should be stored under inert gas to maintain high purity for catalytic applications.

2.1 Key Physical Properties[4][5][6]

| Property | Data | Notes |

| Appearance | Dark green to orange/brown crystalline solid | Dichroic nature; solutions in benzene/acetone are typically yellow.[3] |

| Molecular Weight | 258.03 g/mol | Useful for stoichiometry calculations. |

| Melting Point | 154–156 °C | Sharp melting point indicates high purity. |

| Solubility | Soluble in benzene, toluene, acetone, DCM. | Insoluble in water; suitable for organic phase catalysis. |

| Geometry | Square Planar |

2.2 Spectroscopic Signatures

Infrared Spectroscopy (IR):

The most diagnostic feature of Rh(acac)(CO)₂ is the presence of two strong carbonyl stretching bands (

-

Characteristic Bands: Two strong absorptions in the 1980–2090 cm⁻¹ region (typically ~2084 cm⁻¹ and ~2015 cm⁻¹ in non-polar solvents like hexane).

-

Interpretation: The presence of these bands confirms the integrity of the Rh(CO)₂ unit. Disappearance or shifting of these bands indicates ligand substitution (e.g., by phosphines).

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (C₆D₆):

-

Methyl groups (-CH₃): Singlet, ~1.6–2.0 ppm (Integration: 6H).

-

Methine group (-CH-): Singlet, ~5.0–5.5 ppm (Integration: 1H).

-

-

¹³C NMR: The carbonyl carbons appear as a doublet due to coupling with the ¹⁰³Rh nucleus (

), a key validation of the metal-ligand bond.

Part 3: Synthesis & Experimental Handling

The synthesis of Rh(acac)(CO)₂ is a classic organometallic procedure involving the displacement of chloride bridges from a rhodium carbonyl chloride dimer.

3.1 Synthesis Protocol

Reaction:

Methodology:

-

Precursor Preparation: Dissolve

(Rhodium carbonyl chloride dimer) in an inert solvent (e.g., benzene or dichloromethane). -

Ligand Addition: Add a stoichiometric excess of Sodium Acetylacetonate (Na(acac)) or Acetylacetone with a base (e.g., BaCO₃) to neutralize the HCl formed.

-

Reaction: Stir at room temperature. The solution color will shift (typically red to yellow/orange).

-

Purification: Filter off the inorganic salt (NaCl). Evaporate the solvent to yield the crude product.

-

Recrystallization: Recrystallize from hexane/dichloromethane to obtain pure crystals (dark green/brown needles).

Figure 2: Synthesis pathway from Rhodium Carbonyl Chloride dimer.

3.2 Safety & Handling

-

Toxicity: Rhodium compounds are generally considered toxic and potential sensitizers. Handle in a fume hood.

-

Carbon Monoxide: The complex contains CO ligands which can be released upon decomposition; ensure adequate ventilation.

-

Storage: Store in a cool, dry place under nitrogen or argon to prevent slow oxidation or hydrolysis over long periods.

Part 4: Applications in Drug Development

In pharmaceutical research, Rh(acac)(CO)₂ is rarely the final drug but a critical catalyst precursor .

-

Hydroformylation (Oxo Synthesis):

-

It is used to synthesize aldehydes from alkenes. The "acac" ligand is labile and easily displaced by phosphine ligands (e.g., Triphenylphosphine, BiPhePhos) to form the active

species in situ. -

Relevance: This reaction allows for the extension of carbon chains and the introduction of oxygen functionality, a common step in synthesizing complex pharmaceutical intermediates.

-

-

Material Deposition (CVD):

-

Used as a volatile precursor for Chemical Vapor Deposition (CVD) to deposit Rhodium metal thin films or nanoparticles for heterogeneous catalysis applications.

-

References

-

NIST Chemistry WebBook. Rhodium, dicarbonyl(2,4-pentanedionato-O,O')-, (SP-4-2)-. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. Dicarbonylrhodium(I) 2,4-pentanedionate (CID 10879749).[3] National Center for Biotechnology Information. Available at: [Link][3]

-

Bonati, F., & Wilkinson, G. (1964).[7][8] Dicarbonyl-β-diketonato- and related complexes of rhodium(I). Journal of the Chemical Society.[7][8] (Seminal synthesis paper).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. colonialmetals.com [colonialmetals.com]

- 3. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. rsc.org [rsc.org]

- 7. CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents [patents.google.com]

- 8. CN103709201B - A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation - Google Patents [patents.google.com]

Methodological & Application

Advanced Protocol: Rh(CO)₂(acac)-Catalyzed Carbonylative Cross-Coupling

Target Analyte: Amides, Esters, and Heterocycles (Phthalimides) via Carbonylation Version: 2.1 (Pharma/Industrial R&D Standard)

Part 1: Executive Summary & Strategic Rationale

The Rhodium Advantage in Carbonylation

While Palladium (Pd) is the historical standard for carbonylative cross-coupling (e.g., Heck carbonylation), Rhodium (Rh) catalysis offers distinct orthogonal reactivity essential for complex drug development. Unlike Pd, which often suffers from slow oxidative addition to electron-rich aryl chlorides or competitive decarbonylation, Rh-based systems—specifically those derived from dicarbonyl(acetylacetonato)rhodium(I) [Rh(CO)₂(acac)] —excel in:

-

Lower CO Thresholds: Effective carbonylation often proceeds at atmospheric pressure (balloon), avoiding high-pressure autoclaves.

-

Chemo-differentiation: Rh exhibits unique selectivity profiles, particularly in C-H activation carbonylation (e.g., synthesis of phthalimides from benzamides) and hydroaminomethylation , which Pd cannot easily replicate.

-

Precursor Stability: [Rh(CO)₂(acac)] is an air-stable, crystalline solid (99.9% trace metals basis) that serves as a pristine source of Rh(I), generating active species in situ without the chloride contamination associated with [Rh(COD)Cl]₂ or RhCl₃.

Scope of Application

This protocol details the Aminocarbonylation of Aryl Halides (General Cross-Coupling) and provides an extension for Directed C-H Carbonylation (Advanced Application).

Part 2: Mechanistic Architecture

To troubleshoot effectively, one must understand the catalytic cycle. The Rh(CO)₂(acac) precursor undergoes ligand exchange to enter the cycle.

Catalytic Cycle Diagram (DOT Visualization)

Figure 1: The Rh(I)/Rh(III) catalytic cycle for carbonylative cross-coupling. Note that CO insertion is often the turnover-limiting step.

Part 3: Critical Parameters & Reagent Selection

The Precatalyst: Rh(CO)₂(acac)[1][2][3]

-

Appearance: Green to red-brown crystalline solid.

-

Handling: Air-stable in solid form. Store at 2-8°C.

-

Activation: The acac ligand is a "spectator" that must be displaced or protonated off to open coordination sites.

-

Stoichiometry: Standard loading is 1–3 mol% . Higher loadings (5%) are only required for sterically hindered ortho-substituted aryl halides.

Ligand Selection (The Control Knob)

The choice of phosphine ligand dictates the bite angle and electronic density at the metal center.

| Ligand Class | Examples | Effect on Rh-Carbonylation | Recommended For |

| Monodentate | PPh₃, P(p-tolyl)₃ | Moderate stability; allows easy CO coordination. | General aminocarbonylation of Aryl Iodides. |

| Bidentate (Wide Bite) | Xantphos, DPEphos | Stabilizes Rh intermediates; prevents reduction to Rh(0) black. | Aryl Bromides; High-temperature reactions (>100°C). |

| Bidentate (Small Bite) | dppp, dppe | Promotes reductive elimination but may retard CO insertion. | Alkyl halides or specific C-H activation modes.[1] |

The Carbon Monoxide Source[6][7]

-

Balloon (1 atm): Sufficient for highly reactive substrates (Aryl Iodides).

-

Autoclave (5–10 bar): Required for Aryl Bromides/Chlorides or when using less nucleophilic amines (anilines).

-

CO Surrogates: If gas cylinders are restricted, use Mo(CO)₆ or Formic Acid/Acetic Anhydride (ex-situ generation), though direct gas is preferred for reproducibility.

Part 4: Standard Operating Procedure (SOP)

Workflow: Aminocarbonylation of Aryl Iodides

Reaction: Ar-I + R-NH2 + CO (1 atm) -> Ar-CONHR + HI

Phase A: Equipment Setup

-

Glassware: Flame-dried Schlenk tube (25 mL) or microwave vial with a crimp cap.

-

Gas Control: Double manifold (Schlenk line) connected to Argon and Carbon Monoxide.

-

Safety Note: Ensure CO detector is active and placed near the manifold.

-

Phase B: Reaction Assembly

-

Charge Solids: In a glovebox or under Argon flow, add:

-

Rh(CO)₂(acac): 2.6 mg (0.01 mmol, 1 mol%).

-

Ligand (PPh₃): 10.5 mg (0.04 mmol, 4 mol%) [Note: Rh:P ratio of 1:4 is critical for stability].

-

Base (K₂CO₃ or Et₃N): 2.0 equiv.

-

Substrate (Aryl Iodide): 1.0 mmol.

-

-